molecular formula C10H13ClF3N3O2 B3170198 N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride CAS No. 941591-09-9

N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride

Cat. No.: B3170198
CAS No.: 941591-09-9
M. Wt: 299.68 g/mol
InChI Key: RMXYQPVJYYZWLJ-UHFFFAOYSA-N
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Description

N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride is a chemical compound with the molecular formula C10H12F3N3O2·HCl. It is known for its unique structural features, including a nitro group and a trifluoromethyl group attached to a phenyl ring, which contribute to its distinct chemical properties .

Preparation Methods

The synthesis of N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a series of reactions to attach the 1,3-propanediamine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18;/h2-3,6,15H,1,4-5,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXYQPVJYYZWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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